2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid
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Overview
Description
2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid is a synthetic compound with a molecular formula of C10H18N2O5 and a molecular weight of 246.26 g/mol . This compound is primarily used in research settings and is known for its unique structural features, including an azetidine ring and an aminooxy group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the azetidine ring . The aminooxy group is then introduced through a nucleophilic substitution reaction . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring purity through techniques like recrystallization, and employing industrial-grade solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: The azetidine ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminooxy group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted azetidines .
Scientific Research Applications
2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, thereby inhibiting enzymes that rely on these functional groups . This interaction can disrupt biochemical pathways and is the basis for its use as an enzyme inhibitor .
Comparison with Similar Compounds
Similar Compounds
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid: Similar in structure but lacks the aminooxy group.
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: Contains a selenazole ring instead of an aminooxy group.
Uniqueness
The presence of the aminooxy group in 2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid makes it unique compared to other similar compounds. This functional group allows for specific interactions with carbonyl-containing compounds, enhancing its utility in biochemical research and drug development .
Properties
Molecular Formula |
C10H18N2O5 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-[3-aminooxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C10H18N2O5/c1-9(2,3)16-8(15)12-5-10(6-12,17-11)4-7(13)14/h4-6,11H2,1-3H3,(H,13,14) |
InChI Key |
HFLULFXGZPWXED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)ON |
Origin of Product |
United States |
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